molecular formula C14H12N2O2 B5282452 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- CAS No. 30954-37-1

4(3H)-Quinazolinone, 3-furfuryl-2-methyl-

Cat. No.: B5282452
CAS No.: 30954-37-1
M. Wt: 240.26 g/mol
InChI Key: BTDIUAJMSNMMKD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-furfuryl-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- typically involves the condensation of 2-aminobenzamide with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method offers advantages such as higher yields, reduced reaction times, and improved scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-furfuryl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The furfuryl and methyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-furfuryl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the furfuryl and methyl groups.

    3-Furfuryl-4(3H)-Quinazolinone: A similar compound with only the furfuryl group.

    2-Methyl-4(3H)-Quinazolinone: A similar compound with only the methyl group.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10-15-13-7-3-2-6-12(13)14(17)16(10)9-11-5-4-8-18-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDIUAJMSNMMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184933
Record name 4(3H)-Quinazolinone, 3-furfuryl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30954-37-1
Record name 4(3H)-Quinazolinone, 3-furfuryl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-furfuryl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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